3,4-Dimethoxypyrrolidine-1-carboximidamide
Overview
Description
3,4-Dimethoxypyrrolidine-1-carboximidamide is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with two methoxy groups and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with methanol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxypyrrolidine-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of pyrrolidone derivatives.
Reduction: Production of reduced pyrrolidine derivatives.
Substitution: Generation of various substituted pyrrolidine compounds.
Scientific Research Applications
3,4-Dimethoxypyrrolidine-1-carboximidamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the context and application, but it generally involves modulation of biochemical processes.
Comparison with Similar Compounds
3,4-Dimethoxypyrrolidine-1-carboximidamide is compared with other similar compounds, such as:
Pyrrolidine: A simpler cyclic amine without methoxy groups.
N-Methoxypyrrolidine: A pyrrolidine derivative with a single methoxy group.
Pyrrolidone: A related compound with an additional carbonyl group.
Uniqueness: The presence of two methoxy groups and a carboximidamide functional group distinguishes this compound from its analogs, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug development.
Biological Activity
3,4-Dimethoxypyrrolidine-1-carboximidamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H12N2O2
- Molecular Weight : 168.19 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for its binding affinity with target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways crucial for cell communication.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Demonstrated efficacy against various bacterial strains. |
Anti-inflammatory | Potential to reduce inflammation markers in vitro. |
Cytotoxicity | Exhibits selective cytotoxicity against certain cancer cell lines. |
Neuroprotective | Shows promise in protecting neuronal cells from apoptosis under stress conditions. |
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.
Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in activated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory conditions.
Cytotoxicity in Cancer Cells
Research involving various cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The compound was found to induce apoptosis in breast cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent.
Properties
IUPAC Name |
3,4-dimethoxypyrrolidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-11-5-3-10(7(8)9)4-6(5)12-2/h5-6H,3-4H2,1-2H3,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJYMFHTBBAMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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